molecular formula C24H25N3O4 B11347613 7-(2,4-dimethoxyphenyl)-2-[(4-methoxyphenyl)amino]-4-methyl-7,8-dihydroquinazolin-5(6H)-one

7-(2,4-dimethoxyphenyl)-2-[(4-methoxyphenyl)amino]-4-methyl-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11347613
M. Wt: 419.5 g/mol
InChI Key: VVFYAVPRHLRGKF-UHFFFAOYSA-N
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Description

“7-(2,4-dimethoxyphenyl)-2-[(4-methoxyphenyl)amino]-4-methyl-7,8-dihydroquinazolin-5(6H)-one” is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(2,4-dimethoxyphenyl)-2-[(4-methoxyphenyl)amino]-4-methyl-7,8-dihydroquinazolin-5(6H)-one” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the quinazoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of substituents: The dimethoxyphenyl and methoxyphenyl groups can be introduced through nucleophilic substitution reactions.

    Final modifications: The final compound is obtained by introducing the amino and methyl groups through amination and alkylation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“7-(2,4-dimethoxyphenyl)-2-[(4-methoxyphenyl)amino]-4-methyl-7,8-dihydroquinazolin-5(6H)-one” can undergo various chemical reactions, including:

    Oxidation: Conversion to quinazolinones or other oxidized derivatives.

    Reduction: Reduction of the quinazoline ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Potential therapeutic applications, including drug development.

    Industry: Used in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of “7-(2,4-dimethoxyphenyl)-2-[(4-methoxyphenyl)amino]-4-methyl-7,8-dihydroquinazolin-5(6H)-one” involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in biological pathways.

    Receptors: Binding to receptors to modulate cellular responses.

    Pathways: Affecting signaling pathways that regulate cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline derivatives: Compounds with similar quinazoline cores but different substituents.

    Aminoquinazolines: Compounds with amino groups attached to the quinazoline ring.

    Methoxyphenyl derivatives: Compounds with methoxy groups on aromatic rings.

Uniqueness

“7-(2,4-dimethoxyphenyl)-2-[(4-methoxyphenyl)amino]-4-methyl-7,8-dihydroquinazolin-5(6H)-one” is unique due to its specific combination of substituents, which may confer distinct biological activities or chemical properties compared to other quinazoline derivatives.

Properties

Molecular Formula

C24H25N3O4

Molecular Weight

419.5 g/mol

IUPAC Name

7-(2,4-dimethoxyphenyl)-2-(4-methoxyanilino)-4-methyl-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C24H25N3O4/c1-14-23-20(27-24(25-14)26-16-5-7-17(29-2)8-6-16)11-15(12-21(23)28)19-10-9-18(30-3)13-22(19)31-4/h5-10,13,15H,11-12H2,1-4H3,(H,25,26,27)

InChI Key

VVFYAVPRHLRGKF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=N1)NC3=CC=C(C=C3)OC)CC(CC2=O)C4=C(C=C(C=C4)OC)OC

Origin of Product

United States

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